mCPP vs. TFMPP: Differential 5-HT3 Receptor Affinity and Functional Antagonism
mCPP demonstrates a pronounced, selective interaction with 5-HT3 receptors that is absent in its closest fluorinated analog, TFMPP. This differential binding translates directly into functional antagonism in peripheral tissues [1].
| Evidence Dimension | 5-HT3 Receptor Binding Affinity and Functional Activity |
|---|---|
| Target Compound Data | mCPP: IC50 = 61.4 nM at brain 5-HT3 receptors; acts as a potent antagonist of serotonin-induced bradycardia (cardiac 5-HT3) without intrinsic agonist activity. |
| Comparator Or Baseline | TFMPP: IC50 = 2373 nM at brain 5-HT3 receptors; no appreciable binding or functional activity (agonist or antagonist) at cardiac 5-HT3 receptors. |
| Quantified Difference | mCPP exhibits ~39-fold higher affinity for brain 5-HT3 receptors compared to TFMPP (IC50 ratio: 2373 nM / 61.4 nM = 38.6). mCPP is a functional antagonist, while TFMPP is inactive. |
| Conditions | Radioligand binding assays in rat brain membranes; von Bezold-Jarisch reflex and serotonin-induced bradycardia models in anesthetized rats. |
Why This Matters
When 5-HT3 receptor modulation is an experimental variable, mCPP provides a necessary pharmacological tool, whereas TFMPP will fail to engage this target, leading to null results or misinterpretation of 5-HT1/2-mediated effects.
- [1] Robertson DW, Bloomquist W, Wong DT, Cohen ML. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Life Sci. 1992;50(8):599-605. View Source
